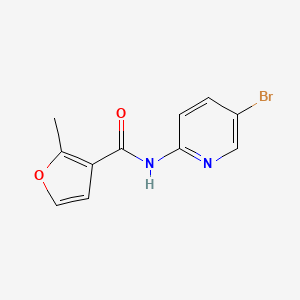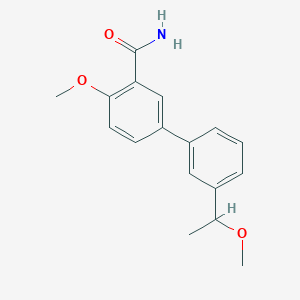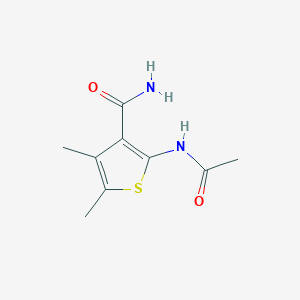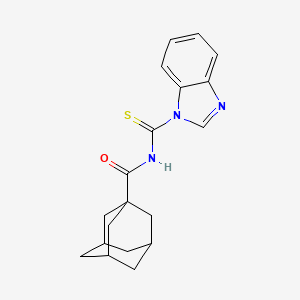
N-(5-bromo-2-pyridinyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and study of pyridine and furamide derivatives have been a significant area of interest due to their diverse chemical properties and potential applications in various fields of chemistry and biochemistry. These compounds are known for their biological activities and are often investigated for their potential pharmacological applications.
Synthesis Analysis
The synthesis of related compounds involves several key steps, including palladium-catalyzed cyclization reactions, arylation, and reactions with isocyanides. For example, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides yields substituted 2,5-diimino-furans, which serve as precursors for further chemical modifications (Jiang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, is carried out using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction studies. These analyses help in confirming the molecular geometry, bond lengths, angles, and the presence of intramolecular hydrogen bonds (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyridine and furamide derivatives includes transformations under acidic conditions, oxidative synthesis, and reactions leading to the formation of new heterocyclic systems. For example, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides can lead to furan ring opening and the formation of new fused heterocyclic systems (Stroganova et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and packing, are crucial for understanding their potential applications. The crystal structure analysis provides insights into the molecular geometry in the solid state and the types of intermolecular interactions that stabilize the crystal structure, including hydrogen bonding and π-π interactions (Rodi et al., 2013).
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-9(4-5-16-7)11(15)14-10-3-2-8(12)6-13-10/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVMSRRPINUUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5512148.png)



![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)

![methyl 4-{[(2-naphthylamino)carbonothioyl]amino}benzoate](/img/structure/B5512184.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![(4-bromophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5512193.png)

![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)

